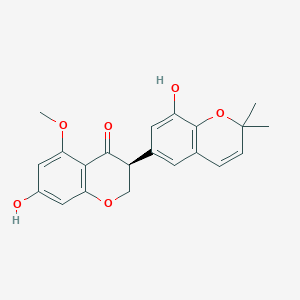
(3S)-7-hydroxy-3-(8-hydroxy-2,2-dimethylchromen-6-yl)-5-methoxy-2,3-dihydrochromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5-Methoxy-2,3-dihydro-3α-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran is a complex organic compound belonging to the flavonoid family Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Methoxy-2,3-dihydro-3α-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran typically involves multiple steps, including the formation of the benzopyran ring system and subsequent functionalization. Common synthetic routes may involve:
Cyclization Reactions: Formation of the benzopyran core through cyclization of appropriate precursors.
Hydroxylation and Methoxylation: Introduction of hydroxyl and methoxy groups using reagents like hydroxylamine and methyl iodide under controlled conditions.
Chiral Resolution: Separation of the (S)-enantiomer using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include:
Catalytic Reactions: Use of catalysts to improve reaction efficiency and selectivity.
Continuous Flow Chemistry: Implementation of continuous flow reactors to scale up the production process while maintaining control over reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-5-Methoxy-2,3-dihydro-3α-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Introduction of different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-5-Methoxy-2,3-dihydro-3α-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer and neuroprotective effects.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-5-Methoxy-2,3-dihydro-3α-(8-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran involves its interaction with various molecular targets and pathways. It may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting enzymes involved in inflammation and cancer progression.
Signal Transduction Modulation: Modulating signaling pathways related to cell growth and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-5,7-Dihydroxy-8’-methoxy-2’,2’-dimethyl-2,3-dihydro-2’H,4H-2,6’-bichromen-4-one: A structurally similar flavonoid with comparable biological activities.
Shikimic Acid: A precursor to various flavonoids and known for its role in the synthesis of antiviral drugs.
Eigenschaften
CAS-Nummer |
116709-69-4 |
|---|---|
Molekularformel |
C21H20O6 |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
(3S)-7-hydroxy-3-(8-hydroxy-2,2-dimethylchromen-6-yl)-5-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H20O6/c1-21(2)5-4-11-6-12(7-15(23)20(11)27-21)14-10-26-17-9-13(22)8-16(25-3)18(17)19(14)24/h4-9,14,22-23H,10H2,1-3H3/t14-/m1/s1 |
InChI-Schlüssel |
OTJMSWBNEUNNEW-CQSZACIVSA-N |
SMILES |
CC1(C=CC2=C(O1)C(=CC(=C2)C3COC4=C(C3=O)C(=CC(=C4)O)OC)O)C |
Isomerische SMILES |
CC1(C=CC2=C(O1)C(=CC(=C2)[C@H]3COC4=C(C3=O)C(=CC(=C4)O)OC)O)C |
Kanonische SMILES |
CC1(C=CC2=C(O1)C(=CC(=C2)C3COC4=C(C3=O)C(=CC(=C4)O)OC)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















